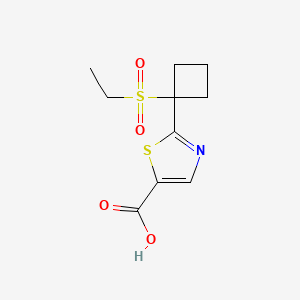

2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid

Description

2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid is a thiazole derivative characterized by a cyclobutyl ring substituted with an ethylsulfonyl group at the 2-position of the thiazole core. This compound combines the electron-withdrawing sulfonyl group with a strained cyclobutane ring, influencing its physicochemical and biological properties.

Properties

Molecular Formula |

C10H13NO4S2 |

|---|---|

Molecular Weight |

275.3 g/mol |

IUPAC Name |

2-(1-ethylsulfonylcyclobutyl)-1,3-thiazole-5-carboxylic acid |

InChI |

InChI=1S/C10H13NO4S2/c1-2-17(14,15)10(4-3-5-10)9-11-6-7(16-9)8(12)13/h6H,2-5H2,1H3,(H,12,13) |

InChI Key |

KNRDUMGJKGRHBV-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1(CCC1)C2=NC=C(S2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid involves multiple steps, typically starting with the formation of the thiazole ring. One common synthetic route includes the reaction of a cyclobutylamine derivative with a thiazole precursor under specific conditions to introduce the ethylsulfonyl group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the carboxylic acid group to an alcohol.

Scientific Research Applications

2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating certain biological pathways. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .

Comparison with Similar Compounds

Structural Features

The target compound’s unique structure differentiates it from analogs:

- Cyclobutyl vs.

- Ethylsulfonyl vs. Ester Groups : The ethylsulfonyl group at the 2-position contrasts with ester-containing analogs (e.g., Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, CAS 131748-96-4). Sulfonyl groups are stronger electron-withdrawing moieties, increasing acidity and metabolic stability compared to esters .

Physicochemical Properties

Key Observations :

- The parent thiazole-5-carboxylic acid exhibits high water solubility due to its strong acidity (pKa ~2.1) . Substitution with lipophilic groups (e.g., esters, chlorophenyl) reduces solubility, as seen in CAS 131748-96-4 and 262856-07-5 .

- The target compound’s ethylsulfonyl group likely increases acidity compared to methyl or ester analogs but remains less acidic than the parent carboxylic acid. Its cyclobutyl ring may reduce aqueous solubility relative to the parent compound .

Biological Activity

2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid (CAS Number: 1710293-46-1) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. Its structure can be described as follows:

- Chemical Formula : C₁₃H₁₃N₁O₄S₂

- Molecular Weight : 299.37 g/mol

- Functional Groups : Contains a thiazole moiety and an ethylsulfonyl group.

Antitumor Activity

Recent studies have highlighted the potential of thiazole derivatives as antitumor agents. For instance, compounds similar to 2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid have shown promising results in inhibiting various cancer cell lines.

Case Study: Inhibition of c-Met

A related study evaluated the biological activity of thiazole derivatives against the c-Met receptor, which is implicated in several cancers. The most potent compound exhibited an IC50 value of 2.54 nM, indicating strong inhibitory activity against c-Met phosphorylation and subsequent cellular proliferation . This suggests that 2-(1-(Ethylsulfonyl)cyclobutyl)thiazole-5-carboxylic acid could potentially share similar mechanisms of action.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the thiazole structure affect biological activity. For example, the introduction of electron-donating groups at specific positions on the thiazole ring has been shown to enhance cytotoxicity against cancer cell lines .

| Compound | IC50 Value (nM) | Target |

|---|---|---|

| 51am | 2.54 | c-Met |

| 51ak | 3.89 | c-Met |

| 51ah | 9.26 | c-Met |

Xanthine Oxidase Inhibition

Another area of research involves the inhibition of xanthine oxidase, an enzyme linked to various diseases such as gout. Compounds derived from thiazole have demonstrated significant xanthine oxidase inhibitory activity, with some showing IC50 values comparable to established inhibitors like febuxostat .

Antimicrobial Activity

Preliminary studies suggest that thiazole derivatives may also possess antimicrobial properties. Research on similar compounds has indicated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.